3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
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Overview
Description
3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzenesulfonamide core with diethoxy groups at the 3 and 4 positions and a furan-2-ylmethyl substituent on the nitrogen atom
Scientific Research Applications
3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzenesulfonyl chloride and furan-2-ylmethanamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours.
Product Isolation: The product is then isolated by filtration and purified using recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
3,4-diethoxy-N-(furan-2-ylmethyl)aniline: Similar structure but lacks the sulfonamide group.
3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonyl chloride: Precursor in the synthesis of the target compound.
Uniqueness
3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is unique due to the combination of the sulfonamide group and the furan-2-ylmethyl substituent. This combination imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
3,4-diethoxy-N-(furan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-3-19-14-8-7-13(10-15(14)20-4-2)22(17,18)16-11-12-6-5-9-21-12/h5-10,16H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJALFOPXNOOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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